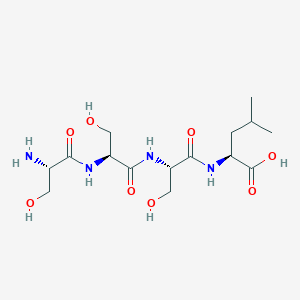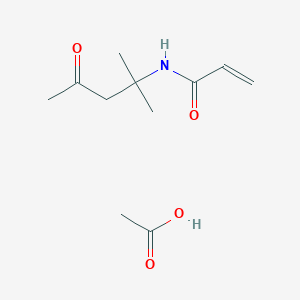![molecular formula C11H24NO2+ B14208427 2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium CAS No. 804437-86-3](/img/structure/B14208427.png)
2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium is a chemical compound known for its unique structure and properties It is an organic compound that contains an aminium group, which is a positively charged nitrogen atom bonded to three methyl groups and an ethylbutanoyl group
Vorbereitungsmethoden
The synthesis of 2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium typically involves the esterification of 2-ethylbutanoic acid with N,N,N-trimethylethan-1-amine. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Industrial production methods may involve the use of catalysts to increase the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylbutanoyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium can be compared with similar compounds, such as:
2-[(2-Methylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium: This compound has a similar structure but with a methyl group instead of an ethyl group.
2-[(2-Propylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium: This compound has a propyl group instead of an ethyl group. The uniqueness of this compound lies in its specific ethylbutanoyl group, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
804437-86-3 |
|---|---|
Molekularformel |
C11H24NO2+ |
Molekulargewicht |
202.31 g/mol |
IUPAC-Name |
2-(2-ethylbutanoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C11H24NO2/c1-6-10(7-2)11(13)14-9-8-12(3,4)5/h10H,6-9H2,1-5H3/q+1 |
InChI-Schlüssel |
FHYALMJJQXITAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(=O)OCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)


![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)




